Desmosine-d4 (major) Inner Salt
Description
Significance of Desmosine (B133005) and Isodesmosine (B1214917) in Elastin (B1584352) Structure and Function
Desmosine and its isomer, isodesmosine, are tetrafunctional amino acids that create the characteristic cross-links within the elastin protein. This intricate network of cross-links is what imparts the remarkable ability of elastic fibers to stretch and recoil without tearing. wikipedia.orgnih.gov The formation of these cross-links is a critical step in the maturation of elastin from its soluble precursor, tropoelastin. wikipedia.org
The presence and concentration of desmosine and isodesmosine are direct indicators of the amount of mature, functional elastin in a tissue. Consequently, their measurement in biological samples such as urine, plasma, or sputum can serve as a valuable biomarker for elastin degradation. wikipedia.orgersnet.org Elevated levels of these amino acids are often associated with pathological conditions involving increased breakdown of elastic fibers, such as chronic obstructive pulmonary disease (COPD) and other lung disorders. wikipedia.orgcolab.ws
Rationale for Stable Isotope-Labeled Internal Standards in Elastin Research
Accurate and precise quantification of biomolecules is a cornerstone of modern biomedical research. In the context of elastin degradation, quantifying desmosine and isodesmosine levels presents analytical challenges. nih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful technique for this purpose. nih.gov However, to ensure the accuracy of these measurements, an internal standard is essential.
An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. This is where stable isotope-labeled (SIL) compounds come into play. SIL internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15). oup.com Because they have nearly identical chemical properties to their unlabeled counterparts, they can be added to a sample at an early stage of analysis to account for variations in sample preparation, extraction, and instrument response. pharmiweb.comnih.gov The use of a SIL internal standard, such as deuterated desmosine, significantly improves the reliability and accuracy of quantitative analyses. colab.wslu.se
Overview of Desmosine-d4 (major) Inner Salt as a Research Tool
This compound is a specific type of stable isotope-labeled desmosine used as an internal standard in mass spectrometry-based quantification of desmosine and isodesmosine. nih.gov The "(major)" designation indicates that the primary isotopic form contains four deuterium atoms, which provides a distinct mass shift from the endogenous, unlabeled desmosine. This clear mass difference allows for the precise and simultaneous measurement of both the labeled internal standard and the native analyte in a single analysis.
The use of Desmosine-d4 as an internal standard has been instrumental in developing robust and sensitive analytical methods for studying elastin turnover. nih.govnih.gov For instance, it has been employed in matrix-assisted laser desorption ionization-tandem mass spectrometry (MALDI-MS²) to quantify desmosine and isodesmosine in biological fluids like urine and serum. nih.gov Such methods are critical for advancing our understanding of diseases associated with elastin degradation and for evaluating the efficacy of potential therapeutic interventions. nih.gov
Detailed Research Findings
Recent advancements in analytical techniques have highlighted the utility of Desmosine-d4 in various research applications.
| Analytical Method | Application | Key Finding | Reference |
| MALDI-Ion Trap Tandem Mass Spectrometry | Quantification of desmosine and isodesmosine in urine and serum. | Enabled the development of a rapid and sensitive method for biomarker analysis, with a detection limit of 0.02 ng/μL. | nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Measurement of desmosine and isodesmosine in patients with cerebral stroke. | Revealed elevated plasma concentrations of desmosine and isodesmosine in stroke patients compared to healthy individuals. | nih.gov |
| Ultra-Performance Liquid Chromatography-Ion Mobility-Mass Spectrometry (UPLC-IM-MS) | Analysis of free desmosine and isodesmosine in urine as biomarkers for lung disorders. | Provided a highly reproducible method with a low limit of quantitation, facilitating the study of elastin degradation in diseases like COPD. | colab.ws |
Properties
Molecular Formula |
C₂₄H₃₅D₄N₅O₈ |
|---|---|
Molecular Weight |
529.62 |
Synonyms |
4-[(4S)-4-Amino-4-carboxybutyl]-1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridinium-d4 Inner Salt; |
Origin of Product |
United States |
Methodological Applications of Desmosine D4 Major Inner Salt As a Stable Isotope Internal Standard
Principles of Isotope Dilution Mass Spectrometry (ID-MS) in Biomolecule Quantification
Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique for the precise quantification of elements and chemical substances in a sample. youtube.com It is considered a definitive method in analytical chemistry due to its high accuracy and reliability. youtube.com
Theoretical Framework for Absolute Quantification
The fundamental principle of ID-MS involves the addition of a known amount of an isotopically enriched form of the analyte, known as a "spike" or internal standard, to the sample. youtube.comosti.gov This stable isotope-labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. chromatographyonline.com In the case of desmosine (B133005) quantification, Desmosine-d4, which contains four deuterium (B1214612) atoms, is used as the internal standard. nih.gov
Once the internal standard is thoroughly mixed and equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled internal standard. youtube.comosti.gov Because the amount of the added internal standard is precisely known, this measured ratio allows for the accurate calculation of the absolute concentration of the endogenous analyte in the original sample. nih.gov This method effectively corrects for sample loss during preparation and analysis, as both the analyte and the internal standard are affected equally. youtube.com
Role of Internal Standards in Mitigating Matrix Effects and Ion Suppression
Biological samples, such as urine, plasma, and sputum, are complex matrices containing numerous components like proteins, lipids, and salts. nih.gov During mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as matrix effects. A common manifestation of matrix effects is ion suppression, where the presence of interfering substances reduces the ionization efficiency of the analyte, resulting in a decreased signal and inaccurate quantification. chromatographyonline.commyadlm.org
The use of a stable isotope-labeled internal standard, such as Desmosine-d4, is a widely accepted strategy to compensate for these matrix effects. myadlm.org The ideal internal standard co-elutes with the analyte and exhibits nearly identical physicochemical properties. chromatographyonline.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix. myadlm.org By measuring the ratio of the analyte to the internal standard, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reproducible quantification. myadlm.org
Advanced Mass Spectrometry Techniques for Desmosine and Isodesmosine (B1214917) Quantification
The quantification of desmosine and isodesmosine, due to their hydrophilic nature and the complexity of biological samples, necessitates advanced analytical techniques that offer high sensitivity and specificity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical method for the quantitative determination of analytes in biological matrices. chromatographyonline.com This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. For desmosine and isodesmosine analysis, LC-MS/MS methods often involve a sample hydrolysis step, followed by solid-phase extraction (SPE) for purification, and then analysis using selected reaction monitoring (SRM) to monitor specific ion transitions for the analytes and the internal standard. nih.gov
A key aspect of developing a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard. Desmosine-d4 has been successfully synthesized and utilized for this purpose, demonstrating stability during acid hydrolysis, a common step in sample preparation for total desmosine and isodesmosine measurement. nih.gov The use of Desmosine-d4 as an internal standard in isotope-dilution LC-MS/MS analysis provides an accurate and sensitive method for the quantification of these elastin (B1584352) degradation biomarkers. nih.gov
| Parameter | Description |
| Internal Standard | Desmosine-d4 (major) Inner Salt |
| Analytical Technique | Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) |
| Sample Preparation | Acid Hydrolysis, Solid-Phase Extraction (SPE) |
| Quantification Mode | Selected Reaction Monitoring (SRM) |
Ultra-Performance Liquid Chromatography (UPLC) Integration
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to traditional high-performance liquid chromatography (HPLC). This results in improved resolution, faster analysis times, and increased sensitivity. The integration of UPLC with tandem mass spectrometry provides a powerful platform for the analysis of desmosine and isodesmosine. The enhanced chromatographic separation afforded by UPLC can help to better separate the analytes from potentially interfering matrix components, further reducing the impact of matrix effects.
Nanoflow Liquid Chromatography (NanoLC) Enhancements
For applications requiring the highest sensitivity, such as the analysis of very low abundance biomarkers, nanoflow liquid chromatography (nanoLC) coupled with tandem mass spectrometry offers significant advantages. nih.gov NanoLC operates at much lower flow rates (nL/min range) compared to conventional LC, which enhances ionization efficiency in the mass spectrometer's source, leading to a substantial increase in sensitivity. nih.gov
A high-sensitivity nanoLC-MS/MS method has been developed for the analysis of urinary desmosine and isodesmosine. nih.gov In this method, the analytes were derivatized with propionic anhydride (B1165640) to decrease their polarity and improve their retention on a C18 stationary phase. nih.gov Desmosine-d4 was used as the internal standard to ensure accurate quantification. nih.gov This approach enabled the quantification of desmosine and isodesmosine in as little as 50 µL of urine with a detection limit of 0.10 ng/mL. nih.gov
| Technique | Key Features & Benefits for Desmosine Analysis |
| UPLC-MS/MS | - Faster analysis times- Improved chromatographic resolution- Increased sensitivity |
| NanoLC-MS/MS | - Significantly enhanced sensitivity due to lower flow rates- Ideal for samples with very low analyte concentrations- Reduced sample volume requirements |
Below is a table summarizing the isotopic distribution of a purified Desmosine-d4 sample as determined by nanoLC-MS analysis.
| Isotopomer | Distribution (%) |
| D₀-DES | 0.3 |
| D₁-DES | 4.1 |
| D₂-DES | 33.4 |
| D₃-DES | 36.1 |
| D₄-DES | 26.1 |
Data sourced from a study on high-sensitivity nanoLC-MS/MS analysis of urinary desmosine and isodesmosine. nih.gov
In a typical nanoLC-MS/MS analysis, specific mass transitions are monitored for both the derivatized desmosines and the deuterated internal standard. For example, for propionylated desmosines (DESs(prop)) and D₄-DES(prop), the following transitions might be used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DESs(prop) | 750.4 | 694.4 |
| D₄-DES(prop) | 754.4 | 698.4 |
These transitions correspond to the loss of one propionyl group. nih.gov
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Modes
This compound is crucial as a stable isotope-labeled internal standard in targeted mass spectrometry techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for the precise quantification of endogenous desmosine and its isomer, isodesmosine. nih.govrsc.org These methods, typically employed with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high selectivity and sensitivity by isolating a specific precursor ion and monitoring its characteristic product ions after fragmentation. creative-proteomics.comwikipedia.org
In a typical SRM/MRM workflow, the mass spectrometer is set to focus on predefined precursor-to-product ion transitions. researchgate.net For desmosine analysis, the precursor ion of the native analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific, stable product ion is selected in the third quadrupole (Q3) for detection. creative-proteomics.comresearchgate.net Simultaneously, the corresponding transition for Desmosine-d4 is monitored. Because Desmosine-d4 is chemically identical to the native compound but has a greater mass, it co-elutes during chromatography and experiences similar ionization and fragmentation, but is detected as a distinct ion. nih.gov This allows for the accurate quantification of the endogenous desmosine by calculating the ratio of the signal intensity of the native analyte to that of the known concentration of the Desmosine-d4 internal standard. This isotope-dilution approach corrects for variations in sample preparation and instrument response, ensuring high quantitative accuracy. creative-proteomics.comnih.gov
The use of a stable isotope-labeled internal standard like Desmosine-d4 is critical because deuterated standards derived from natural products can be unstable during the acid hydrolysis step required to release desmosine from tissue samples. nih.govrsc.org Synthetic Desmosine-d4, with four deuterium atoms, provides the necessary stability for robust and reproducible quantification. nih.govrsc.org The high selectivity of SRM/MRM minimizes interference from the complex biological matrix, while the tandem mass spectrometry setup enhances sensitivity, allowing for the detection of low concentrations of desmosine in samples. creative-proteomics.com
Table 1: Example SRM/MRM Transitions for Desmosine Analysis Note: Specific m/z values can vary based on instrumentation and charge state. The following is a representative example.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Desmosine | 527.3 | 398.2 | Endogenous Analyte |
| Isodesmosine | 527.3 | 398.2 | Endogenous Analyte |
| Desmosine-d4 | 531.3 | 402.2 | Internal Standard |
Matrix-Assisted Laser Desorption Ionization-Tandem Mass Spectrometry (MALDI-MS2) Approaches
Matrix-Assisted Laser Desorption Ionization-Tandem Mass Spectrometry (MALDI-MS²) has emerged as a novel and rapid approach for quantifying desmosine and isodesmosine, utilizing Desmosine-d4 as an internal standard. nih.govnih.gov This technique offers a significant advantage over traditional liquid chromatography-based methods by reducing analysis time and solvent consumption while maintaining comparable analytical performance. nih.govnih.gov
In this method, the sample (e.g., from urine or serum) is mixed with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and spotted onto a MALDI plate. nih.gov A laser is fired at the spot, causing the matrix to absorb energy and promote the desorption and ionization of the analyte molecules. nih.gov Due to high background noise from the matrix in single-stage MS, tandem mass spectrometry (MS²) is employed for quantification. nih.gov A precursor ion corresponding to desmosine (and the Desmosine-d4 standard) is selected, fragmented, and a specific product ion is monitored. nih.gov
Research has demonstrated that by using Desmosine-d4 as an internal standard, MALDI-MS² can selectively quantify desmosine and isodesmosine by monitoring an ion that results from the neutral loss of a side chain [M-CH₂CH₂CH₂CH₂(NH₂)COOH]⁺. nih.gov This transition provides a specific and sensitive signal for detection. nih.gov Studies have successfully applied this method to biological fluids, achieving a detection limit of 0.02 ng/μL in both urine and serum without requiring prior sample enrichment. nih.govnih.gov The method has shown excellent linearity over two orders of magnitude with a relative standard deviation of less than 5%. nih.govnih.gov This demonstrates the potential of MALDI-MS² for the effective and high-throughput quantification of these important biomarkers. nih.gov
Ion Trap Mass Spectrometry for Desmosine-d4 Analysis
Ion trap mass spectrometers, often coupled with a MALDI source, are highly effective for the analysis of desmosine using Desmosine-d4 as an internal standard. nih.govnih.gov A linear ion trap allows for tandem mass spectrometry (MS²) experiments where ions are confined and manipulated over time. This capability is essential for the specific and sensitive quantification of desmosine in complex biological samples. nih.gov
The process begins with the generation of ions using a MALDI source. nih.gov These ions are then guided into the linear ion trap. Within the trap, the precursor ions of both native desmosine and the Desmosine-d4 internal standard are selectively isolated based on their mass-to-charge ratios. All other ions are ejected from the trap. digitellinc.com The isolated precursor ions are then fragmented, and the resulting product ions are analyzed. digitellinc.com This MS² analysis provides high specificity, as the quantification is based on a specific fragmentation pathway unique to the molecule of interest. nih.govdigitellinc.com
The use of an ion trap is particularly advantageous as it can perform MSⁿ experiments (multiple stages of fragmentation), which can further enhance specificity. For desmosine quantification, a specific and sensitive method involves monitoring the fragment ion that arises from the removal of one of the amino acid side chains. nih.gov The quantification of desmosine is achieved by comparing the intensity of this fragment ion from the native analyte to the corresponding fragment from the Desmosine-d4 standard. digitellinc.com This approach has been validated and characterized as the first MALDI-MS² method for desmosine quantification, showcasing the power of ion trap technology for the effective analysis of biomolecules. nih.govnih.gov
Sample Preparation Methodologies for Research Analysis
Acid Hydrolysis Procedures for Elastin Cross-Linker Liberation
To analyze desmosine and isodesmosine, which are the unique cross-linking amino acids of mature elastin, they must first be liberated from the insoluble elastin protein. nih.govharvard.edu This is achieved through acid hydrolysis, a fundamental and necessary step in sample preparation for nearly all analytical methods, including LC-MS/MS and MALDI-MS². nih.govnih.gov Elastin's high degree of cross-linking makes it extremely insoluble and resistant to degradation, necessitating harsh conditions to break the peptide bonds and release the constituent amino acids. nih.govtaylorandfrancis.com
The standard procedure involves hydrolyzing the elastin-containing sample (e.g., tissue homogenates, plasma) in strong acid, typically 6 M HCl, at high temperatures for an extended period. nih.gov For example, a common protocol involves heating the sample in 6 M HCl under a nitrogen atmosphere at 110°C for up to 48 hours. nih.gov This process effectively breaks down the protein structure, releasing free desmosine and isodesmosine into the hydrolysate, which can then be further purified and analyzed. nih.govnih.gov The resulting concentration of these cross-links serves as a direct quantitative marker for the amount of elastin present in the original sample. nih.gov
Optimization of Hydrolysis Conditions
The efficiency of acid hydrolysis is dependent on several key parameters, and their optimization is crucial for achieving complete liberation of desmosine while minimizing its degradation. The primary variables that are manipulated during optimization include acid concentration, temperature, and hydrolysis duration. mdpi.comegejfas.org
The goal is to find a set of conditions that maximizes the yield of the target analytes. For instance, studies optimizing hydrolysis for general amino acid analysis from proteins have used response surface methodology (RSM) to test various combinations of normality (3 N - 8 N), temperature (90°C - 110°C), and time (12-24 hours). egejfas.org While a standard condition for elastin is often cited as 6 M HCl at 110°C for 24-48 hours, the optimal conditions can be matrix-dependent. nih.gov For example, achieving the highest yield of certain bioactive peptides might require different conditions, such as a temperature of 61.5°C for 227 minutes. mdpi.com The key is to balance the cleavage of peptide bonds with the potential for acid-catalyzed degradation of the liberated amino acids over prolonged exposure to harsh conditions. The stability of the Desmosine-d4 internal standard under these conditions is a critical consideration, as it must remain intact throughout the process to ensure accurate quantification. rsc.org
Microwave-Assisted Hydrolysis for Accelerated Processing
Traditional acid hydrolysis for desmosine analysis is effective but extremely time-consuming, often taking over 23 hours to complete. nih.govresearcher.life This lengthy process limits the throughput and potential clinical applications of desmosine as a biomarker. nih.govbioanalysis-zone.com Microwave-assisted acid hydrolysis (MAAH) has been developed as a powerful alternative technology to dramatically accelerate this critical sample preparation step. nih.govmdpi.com
By using a microwave system, the hydrolysis can be performed under controlled temperature and pressure conditions, leading to rapid and efficient heating of the sample. mdpi.com Research has shown that combining microwave-assisted acid hydrolysis at 180°C for just 8 minutes with a streamlined solid-phase extraction process can reduce the total assay time for desmosine quantification to approximately 30 minutes. nih.gov This represents a massive reduction from the nearly 24 hours required for conventional heating methods. nih.govresearcher.life The rapid MAAH method has been validated with excellent intra-day and inter-day precision and accuracy, demonstrating its reliability. nih.gov The significant improvement in processing time makes the analysis of elastin degradation more feasible for large-scale studies and clinical settings. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrolysis for Desmosine Analysis
| Parameter | Conventional Acid Hydrolysis | Microwave-Assisted Acid Hydrolysis |
| Time | > 23 hours | ~8 minutes |
| Temperature | ~110°C | ~180°C |
| Overall Assay Time | ~24 hours | ~30 minutes |
| Throughput | Low | High |
Solid-Phase Extraction (SPE) Techniques for Sample Clean-up and Enrichment
The accurate quantification of desmosine in biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added to samples at the beginning of this process, serving as a stable isotope-labeled internal standard (SIL-IS) to account for analyte loss during extraction and to correct for matrix effects during ionization. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, utilizing various sorbent chemistries and elution protocols to isolate desmosine and its deuterated analogue from complex samples like plasma, urine, and tissue homogenates soft-tox.org.
The choice of SPE cartridge chemistry and the optimization of the elution scheme are critical for achieving high recovery and sample purity. Research has explored several types of cartridges tailored to the physicochemical properties of desmosine, which is a highly polar, hydrophilic, pyridinium-based amino acid nih.govacs.org.
Mixed-mode cation exchange cartridges, such as Oasis MCX, are effective for extracting desmosine from urine jst.go.jp. These sorbents combine reversed-phase and strong cation-exchange mechanisms, allowing for a multi-step wash protocol to remove neutral, acidic, and weakly basic interferences before eluting the target analytes. Another type of cation exchange column, Styre Screen BCX, has also been successfully employed for the extraction of desmosine and Desmosine-d4 from various biological matrices, including plasma, urine, and solid tissue soft-tox.org. Following extraction with these columns, the eluate is typically evaporated and reconstituted in a solution compatible with the LC mobile phase, such as a mixture of 95:5 water and methanol (B129727) soft-tox.org.
In addition to mixed-mode cartridges, cellulose-based columns have been utilized for purification. One method involves applying the sample to a cellulose (B213188) column after dissolution in a 1-butanol, acetic acid, and water (4:1:1 v/v/v) mixture nih.gov. The column is then washed with the same mixture before the desmosines are eluted with deionized water nih.gov. This approach has been applied in the analysis of plasma samples and demonstrates the utility of different stationary phase chemistries for sample clean-up nih.govresearchgate.net.
| Cartridge/Column Type | Matrix | Elution/Reconstitution Solvents | Reference |
| Styre Screen BCX | Plasma, Urine, Tissue | Reconstituted in 95:5 water/methanol | soft-tox.org |
| Oasis MCX | Urine | N/A (Method Mentioned) | jst.go.jp |
| Cellulose Column | Plasma | Elution with deionized water | nih.govresearchgate.net |
Derivatization Strategies for Enhanced Ionization
Due to the highly hydrophilic nature of desmosine, achieving good retention and separation on standard reversed-phase chromatography columns (like C18) can be challenging nih.gov. To overcome this, derivatization strategies are employed to modify the chemical structure of desmosine and Desmosine-d4, thereby decreasing their polarity and improving their chromatographic behavior nih.gov.
A successful strategy involves derivatization with propionic anhydride, which reacts with the amino groups of the desmosine molecule. This modification increases the hydrophobicity of the analyte, facilitating its analysis by nanoLC-MS/MS using a C18 stationary phase nih.govacs.org. The use of Desmosine-d4 as the internal standard is crucial in this process, as it undergoes the same derivatization reaction, ensuring that any variability in reaction efficiency is accounted for in the final quantification nih.govacs.org. Optimization of the derivatization reaction has shown that using isopropanol (B130326) as the solvent instead of methanol can reduce the formation of unwanted side-reaction products, such as methyl esters nih.gov.
Method Validation and Performance Characteristics in Research Assays
The use of Desmosine-d4 as an internal standard is fundamental to the validation of robust and reliable LC-MS/MS assays for desmosine quantification. Method validation assesses key performance characteristics to ensure the assay is fit for its intended research purpose.
Linearity is established by analyzing a series of calibration standards of known concentrations to demonstrate a proportional relationship between the instrument response and the analyte concentration. In assays utilizing Desmosine-d4, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Various studies have demonstrated excellent linearity over wide concentration ranges, accommodating the diverse levels of desmosine found in different biological samples. For instance, one method showed a linear range from 40 to 2000 ng/mL in solid tissue calibrators soft-tox.org. Another assay for sputum samples displayed acceptable precision and accuracy over a calibration curve ranging from 0.05 to 20.0 ng/mL isisn.org. For urinary analysis, a range of 1 to 250 pmol/mL has been validated jst.go.jp. The high correlation coefficients (e.g., R² > 0.999) obtained in these studies confirm the strong linear relationship and the accuracy of the calibration model rsc.orgresearchgate.net.
| Matrix | Calibration Curve Range | Reference |
| Solid Tissue | 40–2000 ng/mL | soft-tox.org |
| Sputum | 0.05–20.0 ng/mL | isisn.org |
| Serum/Plasma | 0.1–160 ng/mL | researchgate.net |
| Urine | 1–250 pmol/mL | jst.go.jp |
The limit of detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of an assay. The use of Desmosine-d4 in sensitive nanoLC-MS/MS methods has enabled the detection and quantification of desmosine at very low levels. A high-sensitivity method for urinary desmosine reported a detection limit of 0.10 ng/mL nih.govacs.org. In another study analyzing plasma, the LOQ was determined to be 0.005 ppm (or 5 ng/mL) for samples from stroke patients and 0.01 ppm (10 ng/mL) for healthy controls nih.govresearchgate.net. An assay developed for sputum established a lower limit of quantification (LLQ) of 0.05 ng/mL isisn.org.
| Method | Matrix | LOD | LOQ/LLOQ | Reference |
| nanoLC-MS/MS | Urine | 0.10 ng/mL | N/A | nih.govacs.org |
| LC-MS/MS | Plasma | N/A | 0.005–0.01 ppm | nih.govresearchgate.net |
| LC-MS/MS | Sputum | N/A | 0.05 ng/mL | isisn.org |
| MALDI-MS2 | Urine, Serum | 0.02 ng/µL | N/A | researchgate.net |
Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean of a set of results to the actual value. These are typically evaluated within a single day (intra-day) and over several days (inter-day) to assess the reproducibility and reliability of the method. Assays incorporating Desmosine-d4 consistently demonstrate high precision and accuracy. For example, one validated method reported intra-day precision (expressed as coefficient of variation, %CV) ranging from 4.76% to 23.47% and inter-day precision from 2.72% to 20.15% isisn.org. The accuracy (expressed as %bias) for the same method ranged from -20.0% to 20.0% for intra-day and -13.33% to 3.33% for inter-day measurements isisn.org. Another robust UPLC-MS/MS method showed precision between 2.8% and 13.8% and accuracy from -6.8% to 14.5% jst.go.jp. Further studies have confirmed excellent reproducibility, with %CV values of ≤ 7.7% and accuracy (%AC) of 101.2 ± 3.9% researchgate.net.
| Parameter | Range | Reference |
| Intra-day Precision (%CV) | 4.76% to 23.47% | isisn.org |
| Inter-day Precision (%CV) | 2.72% to 20.15% | isisn.org |
| Intra-day Accuracy (%Bias) | -20.0% to 20.0% | isisn.org |
| Inter-day Accuracy (%Bias) | -13.33% to 3.33% | isisn.org |
| Overall Precision (%CV) | 2.8% to 13.8% | jst.go.jp |
| Overall Accuracy (%Bias) | -6.8% to 14.5% | jst.go.jp |
| Overall Reproducibility (%CV) | ≤ 7.7% | researchgate.net |
| Overall Accuracy (%AC) | 101.2 ± 3.9% | researchgate.net |
Robustness and Reproducibility in Diverse Research Matrices
The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification in mass spectrometry-based analyses. This compound serves as an ideal internal standard for the measurement of desmosine and its isomer, isodesmosine, which are unique biomarkers for the degradation of mature elastin. The robustness and reproducibility of analytical methods employing Desmosine-d4 are paramount, particularly given the complexity of the biological samples in which these biomarkers are measured.
Robustness
An analytical method's robustness refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The quantification of total desmosine in biological matrices presents a significant challenge due to the prerequisite of harsh acid hydrolysis to liberate the cross-linking amino acids from elastin peptides nih.govnih.gov. This step can be a major source of analytical variability.
Chemically synthesized Desmosine-d4 is designed for stability under these conditions. The four deuterium atoms are incorporated at the alkanyl carbons of the alkyl amino acid substitution, positions that are not susceptible to deuterium-hydrogen exchange during the acid hydrolysis process nih.gov. This stability ensures that the internal standard accurately reflects the analyte's behavior throughout the entire sample preparation procedure, from hydrolysis to final analysis. This includes applications in a variety of complex biological samples.
The utility of Desmosine-d4 as an internal standard has been demonstrated in several key biological matrices relevant to the study of diseases involving elastin degradation, such as chronic obstructive pulmonary disease (COPD) nih.gov.
Table 1: Application of Desmosine-d4 Internal Standard in Diverse Research Matrices
| Research Matrix | Analytical Method | Purpose | Reference |
|---|---|---|---|
| Serum & Urine | MALDI-MS² | Quantification of desmosine and isodesmosine | nih.gov |
| Plasma | LC-MS/MS | Measurement of total and free desmosine and isodesmosine | nih.gov |
| Biological Tissues | Isotope-dilution LC-MS/MS | Accurate analysis of biomarkers for elastin degradation | nih.gov |
Reproducibility
Reproducibility is the measure of agreement between results when the analysis is performed under different conditions (e.g., by different analysts, on different days). The use of Desmosine-d4 enhances the reproducibility of desmosine quantification by correcting for both instrumental variability and matrix effects.
Validation studies for methods quantifying desmosine demonstrate the high degree of precision and accuracy achievable with stable isotope dilution mass spectrometry. For instance, a Matrix-Assisted Laser Desorption Ionization (MALDI)-tandem mass spectrometry (MS²) method using Desmosine-d4 as an internal standard for analysis in urine and serum showed excellent run-to-run reproducibility with a relative standard deviation of less than 5% nih.gov.
While not all studies specify the exact deuterated standard used, the validation data from robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for desmosine highlight the level of reproducibility expected. These data are typically presented in terms of intra-assay (within-run) and inter-assay (between-run) precision and accuracy.
Table 2: Example of Intra- and Inter-Assay Precision and Accuracy for Desmosine Quantification in Human Sputum
| Parameter | Inter-Assay | Intra-Assay |
|---|---|---|
| Precision (% CV) | 2.72% to 20.15% | 4.76% to 23.47% |
| Accuracy (% Deviation) | -13.33% to 3.33% | -20.0% to 20.0% |
Data adapted from a study demonstrating a sensitive and repeatable method for quantifying total desmosine in human sputum using a synthesized internal standard (D4-IDES) isisn.org. The precision and accuracy were evaluated across the calibration curve range from 0.05 to 20.0 ng/mL isisn.org.
Further studies have established the reliability of such methods across multiple biological fluids. A standardized LC-MS/MS procedure for analyzing desmosine and isodesmosine reported high recovery and low imprecision in matrices commonly used in clinical research nih.gov.
Table 3: Recovery and Imprecision of Desmosine/Isodesmosine Analysis in Various Biological Fluids
| Biological Fluid | Recovery | Imprecision (% RSD) |
|---|---|---|
| Urine | >99 ± 8% | 8% |
| Plasma | >94 ± 9% | 9% |
| Sputum | >87 ± 11% | 10% |
Data from a reproducible LC-MS/MS method for the measurement of desmosine and isodesmosine in body fluids nih.gov.
Research Applications in Investigating Elastin Turnover and Extracellular Matrix Degradation
Quantification of Elastin (B1584352) Degradation Products in Biological Samples for Research
The ability to accurately measure desmosine (B133005) and isodesmosine (B1214917) in various biological materials is fundamental to understanding the dynamics of elastin degradation in research settings.
Researchers utilize ex vivo tissue hydrolysates to directly assess the elastin content and its degradation within specific tissues. This involves the acid hydrolysis of tissue samples to break down proteins into their constituent amino acids, including desmosine and isodesmosine. nih.govnih.gov These amino acids are then quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For instance, a study on rat lungs quantified the concentrations of isodesmosine and desmosine to be approximately 191.6 nmol/g and 184.0 nmol/g of dry tissue, respectively, demonstrating the utility of this method in determining tissue-specific elastin cross-link levels. nih.gov The development of cation exchange high-performance liquid chromatography (HPLC) has provided a rapid and simple assay for analyzing desmosines in animal elastin hydrolysates. nih.gov
Measuring desmosine levels in easily accessible biofluids offers a non-invasive approach to assess systemic elastin turnover. mdpi.comdupuytrens.org This is particularly valuable in clinical research for monitoring diseases characterized by significant elastin degradation, such as chronic obstructive pulmonary disease (COPD). mdpi.comisisn.orgdupuytrens.org
A standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the accurate measurement of desmosine and isodesmosine in urine, plasma, and sputum. dupuytrens.org This method involves sample hydrolysis, solid-phase extraction, and LC-MS/MS analysis, with Desmosine-d4 often used as an internal standard to ensure precision. nih.govisisn.orgdupuytrens.org Studies have shown that patients with COPD have increased levels of total desmosine and isodesmosine in their sputum and plasma, as well as elevated free desmosine and isodesmosine in their urine, compared to healthy individuals. dupuytrens.org Similarly, elevated urinary desmosine levels have been associated with increased mortality in patients with acute lung injury. physiology.org The analysis of desmosine in bronchoalveolar lavage fluid (BALF) has also been used in animal studies to investigate smoke-induced lung injury. stjohns.edu
Below is an interactive table summarizing the application of desmosine measurement in different biofluids:
| Biofluid | Key Findings in Research | Associated Conditions Studied |
| Urine | Elevated levels indicate systemic elastin degradation. nih.govdupuytrens.org Levels can reflect the severity of lung injury. physiology.org | COPD, Acute Lung Injury, Emphysema mdpi.comdupuytrens.orgphysiology.org |
| Plasma | Increased concentrations of total and free desmosine are observed in certain diseases. nih.govdupuytrens.org | COPD, Vascular Injury dupuytrens.orgresearchgate.net |
| Sputum | Higher levels of total desmosine are found in patients with respiratory diseases. isisn.orgdupuytrens.org | COPD isisn.orgdupuytrens.org |
| Bronchoalveolar Lavage Fluid (BALF) | Increased desmosine indicates localized elastin degradation in the lungs. stjohns.edu | Smoke-induced Lung Injury stjohns.edu |
Investigation of Elastinolytic Enzyme Activity using Desmosine-d4 as an Internal Standard
Desmosine-d4 plays a crucial role as an internal standard in assays designed to investigate the activity of elastinolytic enzymes, which are responsible for breaking down elastin. nih.govisisn.org This allows for precise quantification of the rate of elastin degradation by these enzymes.
Human Neutrophil Elastase (HNE) is a potent serine protease that can degrade elastin. Research utilizing Desmosine-d4 as an internal standard helps to accurately measure the elastinolytic activity of HNE, providing insights into its role in inflammatory lung diseases where excessive HNE activity contributes to tissue damage. isisn.org
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of various ECM components, including elastin. researchgate.net Specific MMPs, such as MMP-2, MMP-9, and MMP-12, have been identified as having significant elastolytic activity. researchgate.net By using Desmosine-d4 as an internal standard in in-vitro assays, researchers can precisely quantify the amount of desmosine released from elastin substrates, thereby determining the specific activity of different MMPs and their potential contribution to diseases involving ECM remodeling. isisn.orgresearchgate.net
Assessment of Extracellular Matrix Remodeling in Experimental Models
The study of extracellular matrix (ECM) remodeling is critical for understanding tissue development, repair, and the progression of various diseases. researchgate.netnih.govmdpi.com Experimental models, ranging from cell cultures to animal models, are invaluable tools for investigating these complex processes. nih.govnih.gov The analysis of desmosine, facilitated by the use of Desmosine-d4, serves as a key endpoint in these models to quantify changes in elastin content and turnover. stjohns.edu For example, in experimental models of myocardial infarction in rats, researchers have studied the remodeling of the ECM at the border zone of the infarct, observing changes in the distribution of various cell-cell and cell-matrix interaction proteins. nih.gov In studies of respiratory diseases, experimental models have been used to demonstrate how inflammatory conditions lead to ECM remodeling and impaired lung function. nih.gov The measurement of desmosine in these models provides a quantitative measure of elastin degradation, a critical component of this remodeling process. stjohns.edunih.gov
In Vitro Models of Elastin Degradation
In vitro models are fundamental for dissecting the molecular mechanisms of elastin degradation under controlled laboratory conditions. These models allow for the detailed study of the enzymes involved, the specific fragments produced, and the factors that influence the rate of elastin breakdown. Desmosine-d4 plays a crucial role in these studies by enabling the precise quantification of liberated desmosine, a direct measure of elastinolysis.
Common in vitro approaches include:
Enzymatic Digestion of Purified Elastin: In this model, purified elastin from tissues such as the aorta is incubated with specific proteases, like matrix metalloproteinases (MMPs) or neutrophil elastase, which are known to be involved in pathological elastin degradation. nih.gov Researchers can then use LC-MS/MS with Desmosine-d4 as an internal standard to measure the release of desmosine and isodesmosine over time, providing data on the enzymatic efficiency and the specific cleavage sites. nih.gov
Cell Culture Systems: Co-culturing cells, such as macrophages, with extracellular matrices rich in elastin provides a more biologically complex model. stjohns.edu This allows for the investigation of cell-mediated elastin degradation. By analyzing the culture medium for desmosine and isodesmosine using isotope-dilution mass spectrometry, scientists can assess the impact of cellular activities and signaling pathways on elastin turnover.
These in vitro studies are essential for screening potential therapeutic agents that may inhibit elastin degradation. The accurate data obtained through the use of Desmosine-d4 allows for a reliable assessment of a compound's efficacy in protecting the elastin matrix.
| In Vitro Model | Description | Key Findings Enabled by Desmosine-d4 | References |
| Enzymatic Digestion | Purified elastin is incubated with specific elastolytic enzymes (e.g., MMP-9, MMP-12, neutrophil elastase). | Time-dependent release of desmosine and isodesmosine, quantification of enzyme activity, identification of specific elastin fragments. | nih.gov |
| Cell Culture | Elastin-rich extracellular matrices are co-cultured with cells like macrophages. | Measurement of cell-mediated elastin degradation, assessment of inflammatory responses on ECM turnover. | stjohns.edu |
| UV Radiation Exposure | Desmosine samples are exposed to UV radiation to study degradation kinetics. | Time-dependent degradation of desmosine, consistent with quantification by 1H NMR. | nih.gov |
In Vivo Animal Models for Longitudinal Studies
In vivo animal models are critical for understanding the complex dynamics of elastin turnover in a whole-organism context and for evaluating the long-term efficacy of potential therapies. Longitudinal studies, where measurements are taken from the same animal over time, are particularly valuable for tracking disease progression and response to treatment. The use of Desmosine-d4 to accurately quantify desmosine levels in biological fluids from these animals is a cornerstone of such research. ersnet.org
Animal models of diseases involving significant elastin degradation, such as Chronic Obstructive Pulmonary Disease (COPD) and pulmonary emphysema, have demonstrated a strong correlation between increased urinary excretion of desmosine and the extent of lung tissue damage. ersnet.org For instance, in hamster models of elastase-induced emphysema, a significant portion of the elastin lost from the lungs can be accounted for by the desmosine excreted in the urine. ersnet.org
More recent studies have utilized mouse models to investigate elastin turnover. In mice exposed to tobacco smoke, levels of desmosine and isodesmosine in bronchoalveolar lavage fluid were found to be elevated, indicating elastin degradation in the lungs. tandfonline.com These models allow for the testing of therapeutic interventions aimed at reducing this degradation. Furthermore, transgenic mouse models with specific genetic modifications, such as those overexpressing HTRA1 in the retina, are used to study age-related elastin degradation and have shown increased levels of elastin breakdown products. nih.gov
The ability to perform repeated, accurate measurements of desmosine in these animal models, facilitated by the use of Desmosine-d4 as an internal standard, is essential for establishing the temporal relationship between elastin degradation and disease progression and for assessing the long-term impact of therapeutic strategies. ersnet.orgtandfonline.com
| Animal Model | Disease/Condition Studied | Key Findings from Longitudinal Monitoring | References |
| Hamster | Elastase-induced Emphysema | Correlation between urinary desmosine excretion and the degree of airspace enlargement over time. | stjohns.eduersnet.org |
| Mouse | Tobacco Smoke-induced COPD | Elevated desmosine levels in bronchoalveolar lavage fluid, which can be modulated by therapeutic interventions. | tandfonline.com |
| Mouse (Transgenic) | Age-related Retinal Thinning | Increased systemic elastin breakdown products and antielastin antibodies with age. | nih.gov |
| Sheep | Pancreatic or Neutrophil Elastase-induced Emphysema | Positive correlation between urinary desmosine excretion and airspace enlargement. | ersnet.org |
Development of Research Assays for Novel Elastin Cross-Linkers and Analogs (e.g., Desmosine-CH2, Neodesmosine-d4)
The development of novel analytical standards and the expansion of assay capabilities are crucial for advancing research into elastin biology and pathology. This includes the synthesis and evaluation of new elastin cross-linker analogs that can serve as improved internal standards or as tools to probe different aspects of elastin metabolism.
Future Directions and Emerging Paradigms in Desmosine D4 Research
Integration of Desmosine-d4-based Quantification with Multi-Omics Approaches
The integration of Desmosine-d4-based quantification with multi-omics technologies represents a powerful strategy for gaining a more comprehensive understanding of diseases involving connective tissue degradation. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can correlate levels of elastin (B1584352) breakdown with changes in gene expression, protein abundance, and metabolic pathways. nih.govnih.gov This holistic approach can help to elucidate the complex molecular mechanisms underlying disease progression and identify novel therapeutic targets. nih.gov For instance, in studies of dystrophin-associated cardiomyopathy, a multi-omics approach has been proposed to uncover the systemic complexities of the disease. nih.gov Similarly, in plant biology, a multi-omics strategy leveraging machine learning has been used to identify deleterious mutations, a concept that can be adapted to human disease research. biorxiv.org
Development of Automated and High-Throughput Analytical Platforms
To facilitate the use of Desmosine-d4 in large clinical trials and routine diagnostic settings, the development of automated and high-throughput analytical platforms is crucial. Current methods, while accurate, can be labor-intensive. Innovations such as automated desorption electrospray ionization mass spectrometry (DESI-MS) are enabling the rapid analysis of a large number of samples. wustl.edu One study demonstrated the analysis of over 6,000 tissue samples on a microarray at a rate of less than one second per sample. wustl.edu Another advancement is the use of Matrix-Assisted Laser Desorption Ionization (MALDI)-tandem mass spectrometry (MS2), which offers faster analysis times and reduced solvent consumption compared to traditional liquid chromatography-based methods. nih.gov The continued development of such technologies will be instrumental in making Desmosine-d4-based assays more efficient and cost-effective.
Expanding the Scope of Desmosine-d4 Application in Various Research Models of Connective Tissue Diseases
The utility of Desmosine-d4 as a biomarker extends across a range of connective tissue diseases. Mixed Connective Tissue Disease (MCTD), for example, is a rare autoimmune disorder with overlapping features of systemic lupus erythematosus, systemic sclerosis, and polymyositis. nih.gov While anti-U1-RNP antibodies are a key diagnostic marker, there is a need for additional biomarkers to better classify and monitor the disease. nih.govnih.gov Desmosine-d4 can be employed in animal models and clinical studies of MCTD and other conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis to track elastin degradation and evaluate the efficacy of new therapies. wikipedia.orgdupuytrens.org Research using Desmosine-d4 in these models can provide valuable insights into disease pathogenesis and aid in the development of targeted treatments.
Standardization Efforts for Desmosine-d4-based Analytical Methods in Inter-Laboratory Studies
For Desmosine-d4 to be established as a reliable and universally accepted biomarker, standardization of analytical methods across different laboratories is paramount. A study by Ma et al. demonstrated the use of quadruply deuterated (d4)-labeled-desmosine as an internal standard for quantifying desmosine (B133005) in plasma. nih.gov Another study developed a standardized LC-MS/MS method for measuring desmosine and isodesmosine (B1214917) in various body fluids, proposing it as a benchmark for clinical assessment of elastin degradation. dupuytrens.org Inter-laboratory studies, where the same samples are analyzed by multiple facilities using a common protocol, are essential to validate the robustness and reproducibility of these methods. Such efforts will ensure that data from different studies are comparable, fostering collaboration and accelerating the translation of Desmosine-d4-based diagnostics into clinical practice.
Q & A
Basic Research Question: What is the role of Desmosine-d4 (major) Inner Salt in LC-MS/MS-based quantification of elastin degradation biomarkers?
Answer:
Desmosine-d4 serves as a stable isotope-labeled internal standard (SIL-IS) for precise quantification of endogenous desmosine and isodesmosine in biological matrices (e.g., serum, urine). The isotope dilution method involves spiking clinical samples with Desmosine-d4 to correct for matrix effects and ionization efficiency variations during LC-MS/MS analysis. Key steps include:
- Chromatographic separation : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve isotopic pairs (m/z 526 for endogenous desmosine vs. m/z 530 for Desmosine-d4).
- Validation parameters : Assess intra-/inter-day precision (<15% CV), accuracy (85–115% recovery), and limit of quantification (LOQ) using guidelines from the International Council for Harmonisation (ICH) .
Advanced Research Question: How can researchers mitigate matrix interference when using Desmosine-d4 in complex biological samples?
Answer:
Matrix effects are common in LC-MS/MS workflows. Strategies include:
- Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to remove interfering lipids and proteins.
- Dilution studies : Evaluate signal suppression/enhancement by comparing spiked matrix samples with solvent-only controls.
- Cross-validation : Confirm specificity via parallel reaction monitoring (PRM) or high-resolution mass spectrometry (HRMS) to exclude isobaric interferences .
Basic Research Question: What synthetic routes are employed to prepare this compound?
Answer:
Desmosine-d4 is synthesized via a multi-step protocol involving:
Deuterium incorporation : Catalytic deuteration of precursor molecules (e.g., lysine derivatives) under controlled pH and temperature.
Protective group strategy : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during cyclization.
Purification : Reverse-phase HPLC with C18 columns to isolate the major inner salt form .
Advanced Research Question: How can researchers address discrepancies in Desmosine-d4 recovery rates between different biological matrices?
Answer:
Recovery inconsistencies often stem from matrix-specific ion suppression or protein binding. Solutions include:
- Standard addition calibration : Spiking incremental Desmosine-d4 concentrations into aliquots of the same matrix to construct matrix-matched calibration curves.
- Protein precipitation optimization : Test organic solvents (e.g., methanol, acetonitrile) at varying ratios to maximize analyte liberation.
- Statistical reconciliation : Apply multivariate regression to adjust for batch effects or instrument drift .
Basic Research Question: What are the critical validation parameters for Desmosine-d4 in a regulated bioanalytical assay?
Answer:
Per ICH M10 guidelines, validation must include:
- Linearity : R² ≥ 0.98 over the expected physiological concentration range.
- Stability : Assess short-term (room temperature), long-term (-80°C), and freeze-thaw stability.
- Carryover : Ensure ≤20% of the lower limit of quantification (LLOQ) in blank injections post-high-concentration samples .
Advanced Research Question: How can Desmosine-d4 be integrated into multiplexed assays for elastin degradation biomarkers?
Answer:
For multi-analyte panels:
- Chromatographic optimization : Adjust gradient elution to resolve Desmosine-d4 from co-eluting isotopes (e.g., deuterated lysyl oxidase substrates).
- Cross-reactivity testing : Validate antibody-free MS methods to avoid epitope overlap in immunoaffinity-based workflows.
- Data normalization : Use batch correction algorithms (e.g., Combat) to harmonize inter-run variability .
Basic Research Question: What are the limitations of using Desmosine-d4 in longitudinal studies of chronic obstructive pulmonary disease (COPD)?
Answer:
Limitations include:
- Biological variability : Diurnal fluctuations in urinary desmosine levels require timed sample collection.
- Degradation during storage : Implement stringent storage protocols (-80°C with desiccants) to prevent hydrolysis.
- Ethical constraints : Limited access to longitudinal human samples necessitates surrogate animal models .
Advanced Research Question: How do researchers resolve spectral overlap between Desmosine-d4 and endogenous isotopes in high-throughput workflows?
Answer:
Solutions involve:
- High-resolution mass spectrometry (HRMS) : Use Orbitrap or Q-TOF systems with resolving power >30,000 to distinguish isotopic fine structure.
- Dynamic MRM transitions : Monitor unique fragment ions (e.g., m/z 84 for Desmosine-d4 vs. m/z 82 for endogenous desmosine).
- Post-acquisition deconvolution : Apply software tools (e.g., Skyline) to isolate target peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
